Technical Guide: Synthesis of 4,4-Dimethyl-2-imidazolidinethione
Technical Guide: Synthesis of 4,4-Dimethyl-2-imidazolidinethione
Executive Summary
Target Molecule: 4,4-Dimethyl-2-imidazolidinethione CAS: 6086-42-6 Formula: C₅H₁₀N₂S Molecular Weight: 130.21 g/mol
This technical guide details the synthesis, purification, and characterization of 4,4-dimethyl-2-imidazolidinethione. Unlike the common ethylene thiourea (ETU), the introduction of the gem-dimethyl group at the 4-position significantly alters the solubility profile and enhances the stability of the ring formation via the Thorpe-Ingold effect. This compound serves as a critical intermediate in the synthesis of radical scavengers, coordination ligands for transition metals, and pharmaceutical pharmacophores.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around the cyclocondensation of a vicinal diamine with a thiocarbonyl equivalent.
Strategic Disconnection
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Bond Formation: C(2)-N(1) and C(2)-N(3).
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Precursors:
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Backbone: 1,2-Diamino-2-methylpropane (CAS 811-93-8).[1] This provides the carbon skeleton with the pre-installed gem-dimethyl group.
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Thiocarbonyl Source: Carbon Disulfide (CS₂).[2] While thiophosgene or thiocarbonyldiimidazole (TCDI) are alternatives, CS₂ is selected for atom economy and scalability, despite the requirement for H₂S management.
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Reaction Logic
The reaction proceeds through a dithiocarbamate intermediate.[2][3] The steric bulk of the gem-dimethyl group facilitates the ring closure (cyclization) step more readily than in unsubstituted ethylenediamine, reducing the likelihood of polymer formation.
Part 2: Reaction Mechanism
The transformation follows a nucleophilic addition-elimination pathway.
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Nucleophilic Attack: The primary amine (less sterically hindered site preferred initially, though rapid equilibrium occurs) attacks the electrophilic carbon of CS₂.
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Intermediate Formation: A zwitterionic dithiocarbamate intermediate forms.
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Cyclization: The second amine group attacks the thiocarbonyl carbon.
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Elimination: Hydrogen sulfide (H₂S) is eliminated to aromatize the thioamide system, driving the equilibrium to the stable cyclic product.
Visualization: Mechanistic Pathway[4]
Caption: Mechanistic pathway from diamine precursor to cyclic thione via dithiocarbamate intermediate.
Part 3: Experimental Protocol
Safety Warning: Carbon disulfide is extremely flammable (flash point -30°C) and toxic. Hydrogen sulfide (H₂S) is a deadly gas produced during this reaction. All operations must be performed in a functioning fume hood with an alkali trap (NaOH) connected to the condenser outlet.
Materials Table
| Reagent | Equiv. | Role | CAS | Notes |
| 1,2-Diamino-2-methylpropane | 1.0 | Substrate | 811-93-8 | Hygroscopic liquid |
| Carbon Disulfide (CS₂) | 1.1 | Reagent | 75-15-0 | Highly Flammable/Toxic |
| Ethanol (95%) | Solvent | Medium | 64-17-5 | Solvent for reaction |
| Water | Solvent | Co-solvent | 7732-18-5 | Aids product precipitation |
| HCl (conc.) | Cat.[4] | Catalyst | 7647-01-0 | Optional (accelerates rate) |
Step-by-Step Methodology
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Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a thermometer. Connect the top of the condenser to a gas outlet tube leading into a trap containing 10% NaOH solution (to neutralize H₂S).
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Solvation: Charge the RBF with 1,2-diamino-2-methylpropane (100 mmol, 8.8 g) and Ethanol (50 mL). Cool the solution to 0–5°C using an ice bath.
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Addition: Dilute Carbon Disulfide (110 mmol, 6.6 mL) in Ethanol (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent CS₂ evaporation.
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Intermediate Phase: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A white or pale yellow precipitate (dithiocarbamate salt) may form.
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Cyclization (Reflux): Heat the mixture to reflux (approx. 80°C). Maintain reflux for 6–8 hours.
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Observation: The evolution of H₂S gas (rotten egg odor if not trapped) indicates cyclization is proceeding. The precipitate will dissolve and eventually reprecipitate as the more stable thione or remain in solution depending on concentration.
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Workup:
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Cool the reaction mixture to room temperature, then to 4°C in a refrigerator.
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If crystals form: Filter the solid under vacuum.
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If no crystals form: Concentrate the solution to 20% volume on a rotary evaporator, then add cold water (20 mL) to induce precipitation.
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Purification: Recrystallize the crude solid from hot water or an Ethanol/Water (1:1) mixture.
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Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of 4,4-dimethyl-2-imidazolidinethione.
Part 4: Characterization & Quality Control
To validate the synthesis, compare the isolated product against the following specifications.
Data Summary Table
| Parameter | Specification | Diagnostic Signal |
| Appearance | White crystalline powder | Visual inspection |
| Melting Point | 119–121 °C | Sharp range indicates purity |
| ¹H NMR (DMSO-d₆) | δ 1.25 (s, 6H, 2xCH₃)δ 3.30 (s, 2H, CH₂)δ 7.8-8.2 (br s, 2H, NH) | Gem-dimethyl singlet is key |
| IR Spectroscopy | 1200–1220 cm⁻¹ (C=S)3200–3300 cm⁻¹ (NH) | Strong thiocarbonyl stretch |
| Solubility | Soluble in DMSO, MeOH, EtOH.Insoluble in Hexane.[5][6][7][8] | Polarity check |
Troubleshooting Guide
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Low Yield: Usually due to incomplete cyclization (insufficient reflux time) or loss of product during filtration (product is moderately soluble in pure ethanol; use water to force precipitation).
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Oily Product: Indicates impurities or residual solvent. Recrystallize from water.
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Yellow Color: Oxidation of sulfur or traces of elemental sulfur. Recrystallize with a pinch of activated charcoal.
Part 5: Applications & Significance[9]
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Coordination Chemistry: The sulfur atom acts as a soft donor ligand for transition metals (Cu, Ag, Pd), forming stable complexes used in catalysis.
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Radical Scavenging: The cyclic thiourea moiety is an effective scavenger of hydroxyl radicals and superoxide anions, used in polymer stabilization.
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Pharmaceuticals: The 4,4-dimethyl substitution locks the conformation of the ring, making it a valuable scaffold for studying structure-activity relationships (SAR) in dopamine
-hydroxylase inhibitors.
References
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NIST Chemistry WebBook. 2-Imidazolidinethione (Analogous Spectral Data). [Link]
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National Institutes of Health (NIH) - PubChem. Compound Summary: 1,2-Diamino-2-methylpropane (Precursor). [Link]
Sources
- 1. 1,2-Diamino-2-methylpropane | 811-93-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Imidazolidinethione [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]
- 7. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
